molecular formula C21H17ClFNO B287136 N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Cat. No. B287136
M. Wt: 353.8 g/mol
InChI Key: VISVTDOOAKCNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate the immune system, and aberrant cytokine signaling is associated with several autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.

Mechanism of Action

BMS-986165 is a selective inhibitor of TYK2, which is involved in the signaling pathways of several cytokines. The compound binds to the ATP-binding site of TYK2 and prevents its activation. This leads to the inhibition of downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines leads to a reduction in inflammation and improvement in disease symptoms.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a potent inhibitory effect on TYK2 activity. In preclinical models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has also been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

BMS-986165 has several advantages for lab experiments. The compound is selective for TYK2 and does not inhibit other N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide family members, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, the compound has some limitations. The synthesis of BMS-986165 is complex and requires several steps, which may limit its availability for lab experiments. In addition, the compound is currently in clinical trials, which may limit its availability for research purposes.

Future Directions

BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus. There are several future directions for the development of BMS-986165. One direction is to evaluate the efficacy of the compound in combination with other therapies for autoimmune diseases. Another direction is to evaluate the safety and efficacy of the compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanism of action of BMS-986165 could be further elucidated to better understand its effects on cytokine signaling pathways.

Synthesis Methods

The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The key step involves the coupling of 2-fluoro[1,1'-biphenyl]-4-ylboronic acid with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(2-fluoro[1,1'-biphenyl]-4-yl)benzamide. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, BMS-986165. The synthesis has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines has been shown to reduce inflammation and improve disease symptoms in preclinical models.

properties

Product Name

N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Molecular Formula

C21H17ClFNO

Molecular Weight

353.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17ClFNO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25)

InChI Key

VISVTDOOAKCNHK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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